4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester
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Overview
Description
4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
Boronic esters are generally known to be useful in various chemical reactions, including the suzuki-miyaura cross-coupling .
Mode of Action
The mode of action of this compound is primarily through its role as a reagent in chemical reactions. Boronic esters, including this compound, are known to undergo stereospecific transformations into other functional groups, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . This transformation is of considerable interest in synthesis .
Biochemical Pathways
The transformation of boronic esters into other functional groups can potentially affect a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
Boronic esters are generally known to be relatively stable, readily prepared, and environmentally benign .
Result of Action
The result of the action of this compound is the formation of new bonds at stereogenic centres, which can lead to the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the hydrolysis of some phenylboronic pinacol esters is dependent on the pH, and the reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes and the use of more efficient catalysts and reaction conditions are employed to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in protodeboronation reactions, where the boronic ester group is replaced by a hydrogen atom .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or DMF) are commonly used.
Protodeboronation: Catalysts such as palladium or nickel, along with hydrogen sources like formic acid or hydrogen gas, are used
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Protodeboronation: Formation of the corresponding aryl compound
Scientific Research Applications
4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester is extensively used in scientific research for the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its ability to form carbon-carbon bonds makes it a valuable tool in medicinal chemistry for the development of new drugs. Additionally, it is used in the synthesis of complex organic molecules in materials science .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid, pinacol ester
- 2-Fluoro-5-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring. These substituents can influence the electronic properties of the compound, making it more reactive in certain cross-coupling reactions compared to its analogs .
Properties
IUPAC Name |
2-(4-fluoro-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-9-7-10(12(17-6)8-11(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGDLQZOVMLZDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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